Cas no 2589-01-7 (1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)-)

1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)- structure
2589-01-7 structure
Product Name:1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)-
CAS No:2589-01-7
MF:C12H15N3O6
MW:297.264003038406
CID:259793
PubChem ID:96192
Update Time:2025-04-19

1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)-
    • 2,4,6-Tris(oxiranylmethoxy)-1,3,5-triazine; 2,4,6-Tris(glycidyloxy)-s-triazine; tris-oxiranylmethoxy-[1,3,5]triazine; BRN 0762505; EINECS 219-974-5; 1,3,5-Triazine, 2,4,6-tris(oxiranylmethoxy)-; Triglycidylisocyanurat; Triglycidyl cyanurate; 2,4,6-tris(glycidyl)-1,3,5-triazine; Cyanuric acid triglycidyl ester; 2,4,6-tris(oxiranylmethoxy)-1,3,5-triazine; s-Triazine-2,4,6-triol, tri(2,3-epoxypropyl) ester;
    • 2,4,6-Tris[(oxiran-2-yl)methoxy]-1,3,5-triazine
    • s-Triazine,4,6-tris(2,3-epoxypropoxy)-
    • s-Triazine-2,6-triol, tri(2,3-epoxypropyl) ester
    • 2,4,6-tris(oxiran-2-ylmethoxy)-1,3,5-triazine
    • Cyanuric acid triglycidyl ester
    • Triglycidyl cyanurate
    • 2,4,6-Tris(glycidyloxy)-s-triazine
    • DTXSID40948790
    • SCHEMBL487480
    • NSC-59090
    • s-Triazine, 2,4,6-tris(2,3-epoxypropoxy)-
    • WLN: T6N CN ENJ BO1- BT3OTJ& DO1- BT3OTJ& FO1- BT3OTJ
    • BRN 0762505
    • NSC 59090
    • 1,3,5-Triazine, 2,4,6-tris(oxiranylmethoxy)-
    • 2,6-Tris(glycidyloxy)-s-triazine
    • 2,4,6-Tris(oxiranylmethoxy)-1,3,5-triazine
    • s-Triazine-2,4,6-triol, tri(2,3-epoxypropyl) ester
    • Cyanuric acid, triglycidyl ester
    • EINECS 219-974-5
    • 2589-01-7
    • 1,5-Triazine, 2,4,6-tris(oxiranylmethoxy)-
    • NSC59090
    • NS00045449
    • Inchi: 1S/C12H15N3O6/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2
    • InChI Key: BLPURQSRCDKZNX-UHFFFAOYSA-N
    • SMILES: O1CC1COC1N=C(N=C(N=1)OCC1CO1)OCC1CO1

Computed Properties

  • Exact Mass: 297.09615
  • Monoisotopic Mass: 297.096085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 9
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104
  • XLogP3: 0

Experimental Properties

  • Density: 1.3226 (rough estimate)
  • Boiling Point: 438.78°C (rough estimate)
  • Flash Point: 179.9°C
  • Refractive Index: 1.5290 (estimate)
  • PSA: 103.95
  • LogP: -0.79560

1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)- Security Information

  • WGK Germany:3
  • Risk Phrases:20/21/22-36/37/38
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.